

The Indirect Effect of GSK-2793660 on Neutrophil Elastase: A Technical Overview

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Compound of Interest

Compound Name: GSK-2793660

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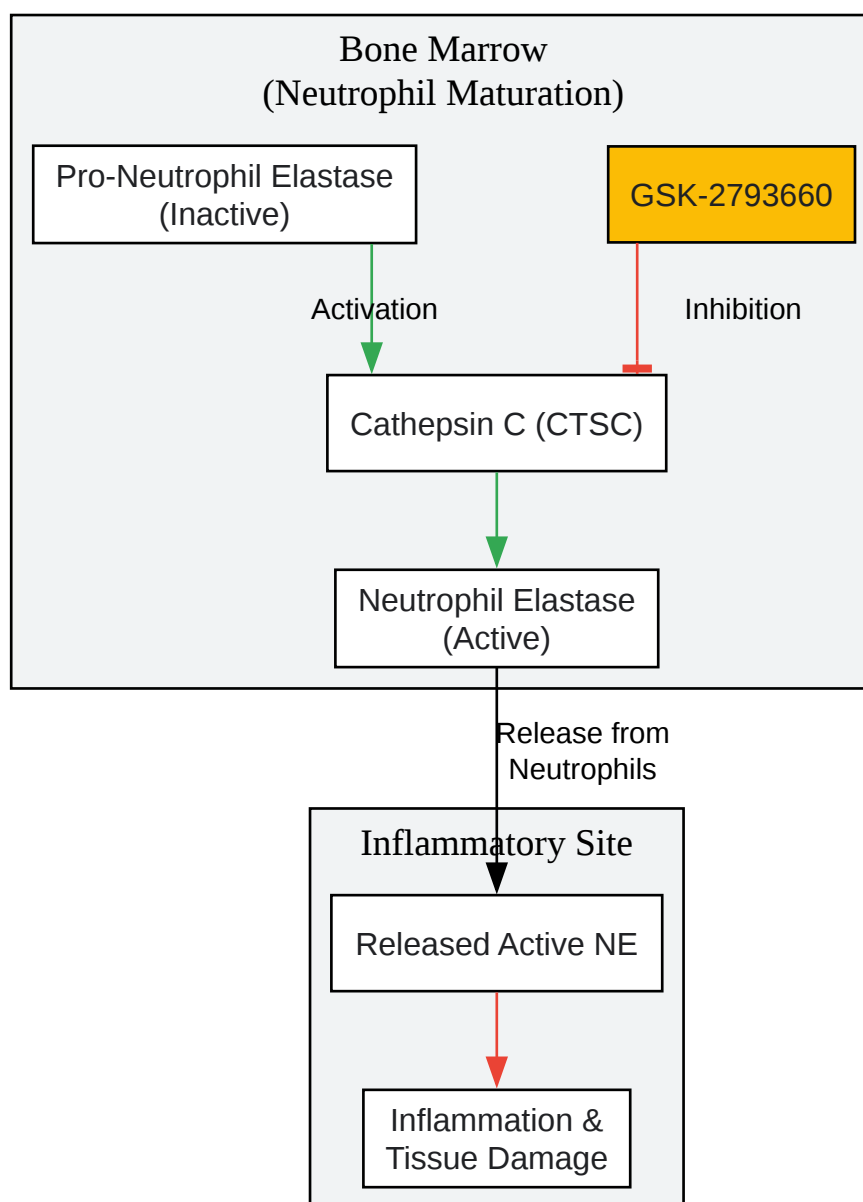
Executive Summary

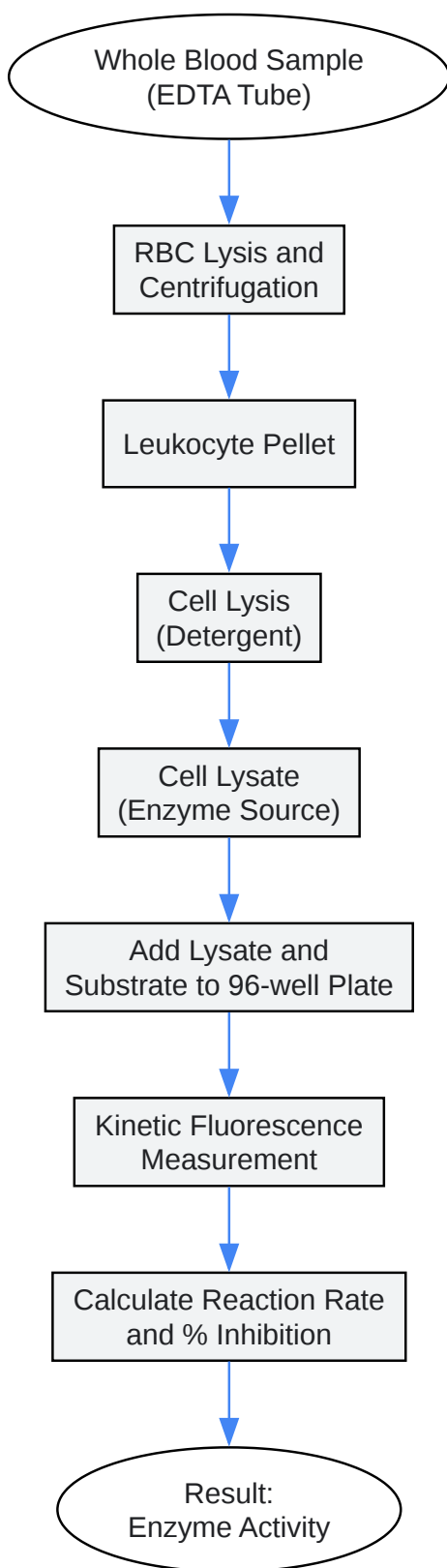
GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a key enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE).[1][2] Rather than directly inhibiting neutrophil elastase, **GSK-2793660**'s mechanism of action is to curtail the production of its active form, thereby reducing downstream inflammatory effects mediated by NE.[1] A first-in-human, Phase I clinical trial (NCT02058407) demonstrated that **GSK-2793660** potently and dose-dependently inhibits CTSC activity in whole blood.[1][2][3] However, this profound inhibition of the upstream activator resulted in only modest reductions in the activity of downstream NSPs, including neutrophil elastase.[1][2] The development of **GSK-2793660** was ultimately halted due to the emergence of adverse events, specifically epidermal desquamation, and the limited impact on downstream biomarkers.[4][5] This guide provides a detailed technical summary of the available data on **GSK-2793660**'s effect on the CTSC-neutrophil elastase axis, including quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental pathways.

Mechanism of Action: Indirect Inhibition of Neutrophil Elastase

GSK-2793660 is a substrate-competitive, potent, and selective irreversible inhibitor of Cathepsin C.[1][4] CTSC, a lysosomal cysteine protease, plays a crucial role in the maturation of several serine proteases within the bone marrow.[1][6] It functions by cleaving the N-terminal dipeptide from the pro-forms of these enzymes, a necessary step for their activation.[1] The key neutrophil serine proteases activated by CTSC include neutrophil elastase, cathepsin G, and proteinase 3.[1][2]

By irreversibly binding to and inhibiting CTSC, **GSK-2793660** prevents the conversion of pro-neutrophil elastase (pro-NE) into its active, mature form. This leads to a reduction in the amount of active neutrophil elastase that is stored in the azurophilic granules of neutrophils and subsequently released at sites of inflammation.





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